molecular formula C₁₂H₂₅N₃O₅ B1147085 (2S,2'S,5S)-5-Hydroxy Lysinonorleucine CAS No. 869184-38-3

(2S,2'S,5S)-5-Hydroxy Lysinonorleucine

Cat. No.: B1147085
CAS No.: 869184-38-3
M. Wt: 291.34
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Description

(2S,2'S,5S)-5-Hydroxy Lysinonorleucine (5S-HLNL) is a lysine-derived enzymatic crosslinker critical in collagen and elastin stabilization. It belongs to the family of Advanced Glycation End-products (AGEs) and enzymatic crosslinks, which contribute to tissue elasticity and structural integrity. This compound is characterized by its stereospecific hydroxylation at the 5th position (S-configuration) and its role in reducible crosslinking within extracellular matrices . Mass spectrometric studies highlight its presence in human cancellous bone, where it correlates with bone strength and aging-related degradation .

Properties

CAS No.

869184-38-3

Molecular Formula

C₁₂H₂₅N₃O₅

Molecular Weight

291.34

Synonyms

(5S)-N6-[(5S)-5-Amino-5-carboxypentyl]-5-hydroxy-L-lysine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the hydrogenation of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under controlled temperatures and pressures to achieve high yields and purity.

Industrial Production Methods

Industrial production of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,5S)-5-Hydroxy Lysinonorleucine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: Various substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S,2’S,5S)-5-Hydroxy Lysinonorleucine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

Lysinonorleucine (LNL)

  • Structure : LNL lacks the hydroxyl group at the 5th position, with the formula C₁₂H₂₄N₃O₃.
  • Function: A non-hydroxylated enzymatic crosslinker in elastin and collagen. It forms stable, non-reducible bonds, contrasting with 5S-HLNL’s reducible crosslinks .
  • Research Findings : Found in porcine aorta elastin, LNL is resistant to enzymatic degradation, making it a marker for long-term tissue stability .

(5S,5'S)-Dihydroxy Lysinonorleucine

  • Structure : C₁₈H₃₇N₅O₈ with dual hydroxyl groups at both 5th positions (S,S-configuration).
  • Function : Stabilizes reversible collagen crosslinks, enabling dynamic tissue remodeling. Used in studies of collagen biomechanics .
  • Research Findings : Commercialized as a research tool (CAS 32619-23-1), it is synthesized to investigate collagen’s mechanical adaptability under stress .

(5S,5’R)-Dihydroxy Lysinonorleucine

  • Structure : Stereoisomer of 5S-HLNL with R-configuration at the 5’ position (C₁₂H₂₅N₃O₆).
  • Function : Acts as a reducible crosslinker in collagen but exhibits distinct enzymatic recognition due to altered stereochemistry .
  • Research Findings : Demonstrated lower binding affinity to collagen-modifying enzymes compared to 5S-HLNL, suggesting stereospecificity in crosslink formation .

(2S,2’S,5R)-5-Hydroxy Lysinonorleucine Hydrochloride

  • Structure : C₁₂H₂₈Cl₃N₃O₅, with a hydroxyl group in the R-configuration at the 5th position.
  • Function : Used in synthetic studies to probe the impact of stereochemistry on crosslink stability .
  • Research Findings : Exhibits reduced thermal stability compared to 5S-HLNL, highlighting the importance of S-configuration for optimal crosslinking .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Hydroxylation Stereochemistry Key Function Research Applications
(2S,2'S,5S)-5-Hydroxy LNL 869184-38-3 C₁₂H₂₅N₃O₅ 5S-OH S,S,S Reducible collagen crosslinking Bone strength studies
Lysinonorleucine (LNL) 25612-46-8 C₁₂H₂₄N₃O₃ None S,S Stable elastin crosslinking Tissue degradation markers
(5S,5'S)-Dihydroxy LNL 32619-23-1 C₁₈H₃₇N₅O₈ 5S,5'S-OH S,S Reversible collagen crosslinks Biomechanical modeling
(5S,5’R)-Dihydroxy LNL 869111-63-7 C₁₂H₂₅N₃O₆ 5S,5’R-OH S,R Reducible crosslinking Enzyme specificity studies
(2S,2’S,5R)-5-Hydroxy LNL HCl 869111-51-3 C₁₂H₂₈Cl₃N₃O₅ 5R-OH S,S,R Synthetic crosslinker Stability assays

Key Research Findings

Stereochemical Impact : The S-configuration at the 5th position in 5S-HLNL enhances enzymatic recognition and crosslink stability compared to R-isomers .

Hydroxylation Role : Hydroxyl groups in 5S-HLNL and dihydroxy variants enable hydrogen bonding, critical for collagen’s hydration and elasticity .

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